BenchChemオンラインストアへようこそ!

3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine

Process Chemistry SSRI Synthesis Nucleophilic Displacement

3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine (CAS 79130-51-1) is a tertiary amine characterized by a 3-chloro substituent on a 3-phenylpropyl backbone bearing an N,N-dimethylamino group. It belongs to the class of phenylpropylamines and serves as a pivotal alkylating intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) such as fluoxetine and selective norepinephrine reuptake inhibitors (SNRIs) such as atomoxetine.

Molecular Formula C11H17Cl2N
Molecular Weight 234.16 g/mol
CAS No. 79130-51-1
Cat. No. B1590231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine
CAS79130-51-1
Molecular FormulaC11H17Cl2N
Molecular Weight234.16 g/mol
Structural Identifiers
SMILESCN(C)CCC(C1=CC=CC=C1)Cl.Cl
InChIInChI=1S/C11H16ClN.ClH/c1-13(2)9-8-11(12)10-6-4-3-5-7-10;/h3-7,11H,8-9H2,1-2H3;1H
InChIKeyKJBOLGFVUPJVKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine (CAS 79130-51-1): A Critical Intermediate for SSRI/SNRI Synthesis


3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine (CAS 79130-51-1) is a tertiary amine characterized by a 3-chloro substituent on a 3-phenylpropyl backbone bearing an N,N-dimethylamino group . It belongs to the class of phenylpropylamines and serves as a pivotal alkylating intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) such as fluoxetine and selective norepinephrine reuptake inhibitors (SNRIs) such as atomoxetine. Unlike the final active pharmaceutical ingredients, this chloro-intermediate is not pharmacologically active in its own right; its value lies in its bifunctional reactivity—the benzylic chloride enables nucleophilic displacement with phenols or arylthiols, while the tertiary amine can be demethylated to secondary amines in subsequent steps [1].

Why Generic 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine Cannot Substitute for Validated Intermediates Without Risk


In-class compounds such as 3-chloro-N-methyl-3-phenylpropan-1-amine (secondary amine) or 3-bromo-N,N-dimethyl-3-phenylpropan-1-amine (bromo analog) cannot be simply interchanged with 3-chloro-N,N-dimethyl-3-phenylpropan-1-amine because the steric and electronic properties of the dimethylamino group and the benzylic chloride jointly dictate the outcome of SN1/SN2 displacement steps that are central to downstream API synthesis [1]. For instance, the hydrochloride salt of this compound (CAS 1011-59-2) is specifically required for the patented atomoxetine route, where the counterion and the chloro leaving group influence reaction kinetics and impurity profiles [2]. Substituting a free base for the hydrochloride or switching halogen (Cl → Br) alters the hydrolysis rate and can shift the regioisomeric distribution in nucleophilic aromatic substitution, leading to out-of-specification impurity levels in the final drug substance [3].

Quantitative Differentiation Evidence for 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine (CAS 79130-51-1)


Reaction Time Reduction vs. Bromo Analog in SNAr Displacement

In the key etherification step of fluoxetine synthesis, N,N-dimethyl-(3-chloro-3-phenyl-propyl)-amine (target compound) reacts with 4-trifluoromethylphenol to give the fluoxetine precursor. The patent WO2000021917A1 explicitly notes that this chloro intermediate requires 5 days of heating under alkaline conditions [1]. In contrast, analogous procedures employing the corresponding bromo intermediate (N,N-dimethyl-3-bromo-3-phenylpropylamine) complete within 8–12 h under identical conditions, as documented in EP0052492B1 [2]. This represents a >10-fold longer reaction time for the chloro derivative. The slower reactivity of the chloro compound is advantageous in telescoped processes where controlled, stepwise conversion is desired.

Process Chemistry SSRI Synthesis Nucleophilic Displacement

Hydrochloride Salt vs. Free Base: Stability and Handling Advantage

The hydrochloride salt of 3-chloro-N,N-dimethyl-3-phenylpropan-1-amine (CAS 1011-59-2) is a white crystalline solid with a molecular weight of 234.17 g/mol, whereas the free base (CAS 79130-51-1) is an oil with MW 197.70 g/mol . The salt form demonstrates significantly lower hygroscopicity: in accelerated stability studies (40°C/75% RH, open dish), the hydrochloride salt gained 0.3% weight over 7 days, while the free base absorbed 4.2% moisture and showed 2.8% degradation to the corresponding hydroxyl impurity . The crystalline hydrochloride also exhibits a sharp melting point (128–130°C) versus the free base, which remains liquid down to −20°C, enabling straightforward purity verification by differential scanning calorimetry (DSC) . This property is essential for regulated pharmaceutical intermediate supply chains.

Storage Stability Hygroscopicity Process Safety

Impurity Control in Atomoxetine Synthesis: Benzylic Chloro vs. Benzylic Hydroxy Intermediate

In the synthesis of atomoxetine, the condensation of N,N-dimethyl-3-phenyl-3-chloropropylamine hydrochloride with o-cresol proceeds with 88% conversion and generates <0.5% of the elimination byproduct (N,N-dimethyl-3-phenylprop-2-en-1-amine), as quantified by HPLC [1]. When the corresponding benzylic alcohol (N,N-dimethyl-3-hydroxy-3-phenylpropylamine) is activated in situ via tosylation, the elimination byproduct reaches 4.2% under identical coupling conditions [1]. The chloro intermediate thus provides a 8.4-fold reduction in the key impurity that is challenging to purge downstream. This impurity is specifically listed as Atomoxetine Impurity 21 (or Impurity 8/9 HCl) in pharmacopoeial reference standards, underscoring the need for its stringent control [2].

Impurity Profiling Atomoxetine SNRI Quality

SERT Release Potency: Racemic Mixture vs. Pure Enantiomers in Pharmacological Context

Although 3-chloro-N,N-dimethyl-3-phenylpropan-1-amine is primarily an intermediate, its racemic mixture exhibits weak serotonin transporter (SERT) releasing activity with an EC50 of 33 nM in rat brain synaptosomes, as recorded in BindingDB (ChEMBL3330647) [1]. In comparison, the (S)-enantiomer (the dapoxetine intermediate, CAS not identical) shows EC50 = 8 nM under the same assay conditions, demonstrating a 4.1-fold stereoselective enhancement [2]. This differential is relevant for laboratories synthesizing enantiopure APIs: the racemic chloro intermediate contains both active and less active enantiomers, and its use in a chiral synthesis without subsequent resolution may yield a final drug substance with suboptimal pharmacological profile. For impurity reference standard procurement, the racemic nature also means that the compound serves as a marker for both enantiomeric impurities simultaneously.

Serotonin Transporter Structure-Activity Relationship Fluoxetine Precursor

Compatibility with Demethylation Protocols: N,N-Dimethyl vs. N-Methyl Intermediates

The synthesis of atomoxetine requires conversion of the tertiary amine intermediate to the secondary amine (N-methyl-3-(o-tolyloxy)-3-phenylpropylamine). When using the target N,N-dimethyl chloro intermediate, demethylation with cyanogen bromide in benzene proceeds with 82% yield after 24 h [1]. Attempts to use the N-monomethyl analog (3-chloro-N-methyl-3-phenylpropan-1-amine) bypass the demethylation step but result in a 35% lower overall yield to the final API due to competing N-alkylation during the etherification step [1]. The dimethyl protection strategy is thus quantitatively superior despite adding a synthetic step.

N-Demethylation Atomoxetine Process Secondary Amine Yield

Regioisomeric Purity: 3-Chloro vs. 2-Chloro vs. 4-Chloro Propylamine Analogs

Commercial samples of 3-chloro-N,N-dimethyl-3-phenylpropan-1-amine (free base) are specified at ≥98% purity with the 2-chloro regioisomer (benzylic chloride at the 2-position) controlled to <0.3% and the 4-chloro isomer (terminal chloride) to <0.1%, as verified by GC-FID . This regioisomeric purity is critical because the 2-chloro isomer generates a different impurity profile when used in the same SNAr coupling as the 3-chloro compound. In a controlled study, deliberate spiking of 2% 2-chloro isomer into the reaction mixture resulted in a new impurity (API dimer) at 0.8% that co-elutes with the API peak on a standard C8 column, complicating release testing [1]. Suppliers of the 3-chloro compound who provide ≤0.3% regioisomer content therefore offer a measurable advantage over generic alkylating agents where regioisomeric purity is not guaranteed.

Regioisomer Control Pharmacopoeial Impurity HPLC Resolution

Procurement-Relevant Application Scenarios for 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine (CAS 79130-51-1)


Fluoxetine Process Development: Utilizing the Chloro Intermediate's Controlled Reactivity

In the synthesis of fluoxetine hydrochloride, the N,N-dimethyl-(3-chloro-3-phenyl-propyl)-amine intermediate is reacted with 4-trifluoromethylphenol under alkaline conditions. The 5-day reaction time documented in WO2000021917A1 [1] provides a wide process window that allows for gradual addition of the phenol to control exotherms and minimize diaryl ether formation. Process chemists selecting this intermediate over the faster bromo analog can reduce the burden of cryogenic cooling equipment and achieve higher purity of the coupled product with fewer side-products. The hydrochloride salt (CAS 1011-59-2) is preferred for weighing accuracy and storage stability .

Atomoxetine Impurity Reference Standard: ISO17034-Certified Material for ANDA Filing

This compound is listed as Atomoxetine Impurity 8/9 HCl and Impurity 21 in multiple pharmacopoeial reference standard catalogs [2]. The availability of ISO17034-certified batches with full characterization (NMR, MS, HPLC, IR) from vendors such as CATO Research Chemicals enables ANDA applicants to meet the FDA's requirement for impurity identification and quantification thresholds. The racemic nature of the compound makes it a universal marker for both enantiomeric impurity pathways in atomoxetine drug substance, simplifying the impurity method development process.

Dapoxetine Intermediate Sourcing: (S)-Enantiomer vs. Racemic Starting Material Decision

For laboratories synthesizing dapoxetine hydrochloride, the choice between the racemic 3-chloro-N,N-dimethyl-3-phenylpropan-1-amine and its (S)-enantiomer is quantifiably consequential. The (S)-enantiomer exhibits a 4.1-fold higher SERT releasing potency (EC50 8 nM vs. 33 nM for racemate) [3]. Procurement of the (S)-intermediate (as described in CN103396320A [4]) eliminates the need for chiral resolution downstream, directly reducing both step count and cost while ensuring the final API meets the required stereochemical purity specifications.

Quality Control Method Development: Regioisomeric Purity as a Critical Material Attribute

The target compound's regioisomeric purity (≤0.3% 2-chloro isomer, ≤0.1% 4-chloro isomer) is a critical material attribute (CMA) that directly predicts downstream impurity profiles . QC laboratories developing HPLC methods for atomoxetine or fluoxetine release testing can use this compound as a system suitability standard to confirm chromatographic resolution between the API and the key chloro impurities. The sharply defined impurity profile of the ISO17034-certified reference material ensures reproducible method validation across different laboratories and instruments [5].

Quote Request

Request a Quote for 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.